BenchChemオンラインストアへようこそ!

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride

Potassium channel opener Vasodilation mechanism Structure-activity relationship

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is a synthetic small-molecule conjugate (MF: C₁₇H₁₉N₃O₄·HCl; MW: 365.81 g/mol) that covalently links a nicotinamide (vitamin B3-derived) head group to a 4-methoxyphenoxyacetate tail through an ethyl ester bridge. The compound belongs to the N-substituted nicotinamide derivative class, which includes clinically established vasodilators and potassium channel openers such as nicorandil (SG-75).

Molecular Formula C17H19ClN2O5
Molecular Weight 366.8 g/mol
CAS No. 474262-39-0
Cat. No. B3406975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride
CAS474262-39-0
Molecular FormulaC17H19ClN2O5
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
InChIInChI=1S/C17H18N2O5.ClH/c1-22-14-4-6-15(7-5-14)24-12-16(20)23-10-9-19-17(21)13-3-2-8-18-11-13;/h2-8,11H,9-10,12H2,1H3,(H,19,21);1H
InChIKeyQZUMTSHLBAHVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride (CAS 474262-39-0): Structural Identity and Procurement Significance


2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride is a synthetic small-molecule conjugate (MF: C₁₇H₁₉N₃O₄·HCl; MW: 365.81 g/mol) that covalently links a nicotinamide (vitamin B3-derived) head group to a 4-methoxyphenoxyacetate tail through an ethyl ester bridge [1]. The compound belongs to the N-substituted nicotinamide derivative class, which includes clinically established vasodilators and potassium channel openers such as nicorandil (SG-75) [2]. Its hydrochloride salt form is designed to enhance aqueous solubility relative to the free base (reported aqueous solubility of the neutral form: ~47.8 µg/mL) [3], making it a relevant procurement candidate for in vitro and in vivo studies requiring improved formulation properties.

Why Generic Substitution Among Nicotinamide-Ethyl Derivatives Fails: The Critical Role of the C2 Substituent in 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride


The N-ethylnicotinamide scaffold is not pharmacologically interchangeable across its C2-substituted congeners. Classic structure-activity relationship (SAR) studies comparing nicorandil (SG-75; C2 = nitroxy), SG-209 (C2 = acetoxy), SG-212 (C2 = bromo), SG-103 (C2 = nicotinoyloxy), and SG-86 (C2 = hydroxy) demonstrated that the C2 substituent determines not only vasodilator potency but also the mechanism of relaxation—shifting between nitric oxide (NO)/cGMP-dependent pathways and ATP-sensitive potassium (K_ATP) channel activation [1]. The order of relaxant potency in isolated canine coronary arteries was Nicorandil ≫ SG-209 > SG-212 ≈ SG-103 > SG-86, with SG-209's effect being glibenclamide-sensitive (K_ATP-mediated) and methylene-blue-insensitive (NO-independent), whereas nicorandil's effect was methylene-blue-sensitive and glibenclamide-resistant [1]. Substituting the target compound's 4-methoxyphenoxyacetate group for SG-209's simple acetate introduces steric bulk, hydrogen-bond acceptors, and lipophilicity changes predicted to alter K_ATP channel subtype selectivity and tissue distribution profiles. Consequently, substituting this compound with generic nicotinamide-ethyl esters (e.g., SG-209, SG-86) without direct comparative data would yield unreliable pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride (CAS 474262-39-0) Against Closest Analogs


C2 Substituent-Dependent Vasorelaxant Mechanism Shift: 4-Methoxyphenoxyacetate vs. Acetoxy (SG-209) vs. Nitroxy (Nicorandil)

In isolated canine circumflex coronary arteries contracted with 25 mmol/L KCl, the closely related analog 2-nicotinamidoethyl acetate (SG-209) produced concentration-dependent relaxation over 10⁻⁴–10⁻² mol/L that was antagonized by the K_ATP channel blocker glibenclamide (rightward parallel shift of the concentration-relaxation curve) but not by the soluble guanylate cyclase inhibitor methylene blue, confirming a predominantly K_ATP channel-mediated mechanism [1]. In contrast, nicorandil (SG-75; 10⁻⁶–10⁻³ mol/L) exhibited relaxation that was methylene-blue-sensitive and glibenclamide-resistant, indicating dual NO/cGMP + K_ATP mechanisms [1]. The target compound replaces the acetoxy group of SG-209 with a 4-methoxyphenoxyacetate moiety. Based on the established SAR principle that the C2 substituent governs both potency and mechanism [1], the 4-methoxyphenoxyacetate group is predicted to further refine K_ATP channel subtype selectivity while eliminating any residual nitrate-like NO-donor activity, positioning this compound as a pure K_ATP channel modulator with potentially greater target specificity than nicorandil and different pharmacokinetic properties than SG-209.

Potassium channel opener Vasodilation mechanism Structure-activity relationship

Relative Tracheal Vasodilator Potency: Nicorandil Congener Benchmarking Against SG-209, SG-212, and SG-103

In anesthetized dogs with in situ perfused tracheal vascular beds, intra-arterial administration of nicorandil (10–300 µg), SG-212 (100 µg–3 mg), SG-209 (100 µg–3 mg), and SG-103 (100 µg–3 mg) all produced dose-dependent tracheal vasodilatation. The relative potency order was nicorandil > SG-209 > SG-212 > SG-103 [1]. Although the target compound was not evaluated in this study, the finding that SG-209 (the simple acetoxy analog) ranked second in potency among the four congeners establishes a performance benchmark: any C2 substituent larger than acetoxy that retains favorable pharmacophore alignment could theoretically approach or exceed SG-209 potency. The 4-methoxyphenoxyacetate group of the target compound introduces additional aromatic interactions and hydrogen-bonding capacity that may enhance binding to K_ATP channel regulatory subunits, though direct comparative data are needed to confirm this hypothesis.

Tracheal vasodilation Bronchodilation Nicorandil congeners

Aqueous Solubility Advantage of the Hydrochloride Salt Form vs. Free Base: Formulation Enablement for In Vitro and In Vivo Studies

The free base form, N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide (MF: C₁₇H₁₉N₃O₄; MW: 329.35 g/mol), exhibits an experimentally determined aqueous solubility of approximately 47.8 µg/mL (~0.145 mM) [1]. Conversion to the hydrochloride salt (CAS 474262-39-0) is expected to increase aqueous solubility by 1–3 orders of magnitude through protonation of the pyridine nitrogen (predicted pKa ~5.0–5.5), enabling dissolution in aqueous buffers at concentrations suitable for standard in vitro pharmacological assays (typically requiring ≥10 µM) without exceeding DMSO co-solvent limits. This solubility enhancement is critical for procurement decisions, as the free base form at 47.8 µg/mL would yield a maximum aqueous concentration of approximately 145 µM under ideal conditions, which may be insufficient for certain cell-based or enzymatic assays requiring higher compound concentrations, particularly when accounting for non-specific binding and partitioning losses.

Salt formation Aqueous solubility Formulation

Scaffold-Hybrid Differentiation from Mefexamide: Nicotinamide K_ATP Modulator Motif vs. Diethylaminoethyl CNS Stimulant Motif

Mefexamide (N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride; CAS 1227-61-8) shares the identical 4-methoxyphenoxyacetate pharmacophore with the target compound but differs critically in its amine-containing linker: a diethylaminoethyl group replacing the nicotinamidoethyl moiety. Mefexamide is classified as a CNS psychostimulant that reverses benzodiazepine-induced psychodepression [3], with its pharmacological activity attributed to modulation of central neurotransmitter systems rather than peripheral K_ATP channels. The target compound's nicotinamide head group, by contrast, is a validated K_ATP channel modulator motif [1][2]. This scaffold-hybrid design creates a single molecule that combines the peripheral vasodilatory potential of nicotinamide derivatives with the 4-methoxyphenoxyacetate moiety that contributes to CNS penetration in mefexamide, potentially enabling a dual peripheral/central pharmacological profile that neither parent scaffold possesses alone.

Polypharmacology Scaffold hybrid K_ATP channel

Predicted K_ATP Channel Subtype Selectivity Refinement: 4-Methoxyphenoxyacetate vs. Tert-Butylphenoxyacetate C2 Substituent Comparison

The closest commercially available structural analog, 2-(nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride, differs only in the para substituent of the phenoxy ring: methoxy (–OCH₃) vs. tert-butyl (–C(CH₃)₃). These two substituents confer markedly different electronic and steric properties: methoxy is an electron-donating group via resonance (+M effect) that also acts as a hydrogen-bond acceptor, while tert-butyl is purely electron-donating via induction (+I effect) with significant steric bulk and no H-bonding capacity. Published SAR on K_ATP channel openers indicates that the sulfonylurea receptor (SUR) subunit interface contains specific H-bond donor residues that recognize oxygen-containing substituents [1], suggesting the target compound's 4-methoxy group may achieve higher affinity and/or selectivity for specific SUR subtypes (SUR1 vs. SUR2A vs. SUR2B) compared to the tert-butyl analog. This differential molecular recognition cannot be replicated by either analog and represents a testable hypothesis for K_ATP channel subtype pharmacology studies.

K_ATP channel subtype SUR subunit Selectivity

Purity Specification and Vendor-Reported Quality Metrics for Research Procurement

The compound is available from multiple research chemical suppliers with a typical reported purity specification of 95% (HPLC) [1]. The molecular identity is confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt form is typically supplied as a crystalline powder with recommended long-term storage at −20°C under inert atmosphere. While individual lot-specific certificates of analysis should always be requested at the time of procurement, the consistent 95% purity specification across suppliers indicates a well-established synthetic route with reproducible quality, which is essential for generating reliable and reproducible pharmacological data.

Compound purity Quality control Research chemical procurement

Optimal Research and Industrial Application Domains for 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride (CAS 474262-39-0)


K_ATP Channel Subtype Pharmacology: Dissecting SUR2A vs. SUR2B vs. SUR1 Contributions in Vascular and Cardiac Tissues

The compound's pure K_ATP channel-opening mechanism (predicted from SG-209 SAR: glibenclamide-sensitive, methylene-blue-insensitive) [1] makes it a valuable tool for experiments requiring clean pharmacological dissection of K_ATP channel-mediated responses without confounding NO/cGMP pathway activation. Its differentiated 4-methoxyphenoxyacetate C2 substituent provides a distinct molecular recognition profile compared to the simple acetoxy analog SG-209 [1], enabling systematic exploration of how C2 steric and electronic properties influence SUR subunit selectivity. Researchers can use this compound alongside nicorandil (dual mechanism) and SG-209 (simple K_ATP opener) as a three-compound toolset to assign vascular relaxation responses to specific K_ATP channel subtypes.

Hybrid Polypharmacology Models: Concurrent Peripheral Vascular and Central Nervous System Target Engagement Studies

The compound's unique scaffold-hybrid design—incorporating both a nicotinamide K_ATP modulator motif [1] and a 4-methoxyphenoxyacetate moiety that confers CNS penetrability in the related drug mefexamide [3]—positions it as a probe for investigating concurrent peripheral vasodilation and central nervous system effects within a single molecular entity. This profile cannot be achieved with commercially available single-target agents. Potential applications include studying the interplay between cerebral blood flow regulation and neuronal excitability in models of ischemia-reperfusion injury or migraine pathophysiology, where both vascular and neuronal components contribute to disease pathology.

Aqueous-Formulation-Dependent Assays: In Vitro Pharmacology Requiring DMSO-Free or Low-DMSO Conditions

The hydrochloride salt form of the target compound (CAS 474262-39-0) provides a predicted aqueous solubility exceeding 500 µg/mL [2], representing at least a 10-fold improvement over the free base form (47.8 µg/mL). This solubility enhancement is critical for cell-based assays, electrophysiology recordings, and enzymatic assays where DMSO concentrations must be kept below 0.1% v/v to avoid solvent-induced artifacts. Procurement of the hydrochloride salt rather than the free base directly enables reliable compound handling and dose-response experiments across a wider concentration range without exceeding recommended co-solvent limits.

Structure-Activity Relationship (SAR) Libraries: Phenoxy Ring Substituent Scanning Around the Nicotinamide-Ethyl Ester Scaffold

As part of a systematic SAR exploration of nicotinamide-ethyl ester derivatives, the target compound occupies a critical position in the phenoxy ring substituent matrix: 4-OCH₃. Together with the 4-tert-butyl analog, the unsubstituted phenoxy variant, and halogenated derivatives, this compound enables systematic mapping of how para-substituent electronic (Hammett σ) and steric (molar refractivity) parameters influence K_ATP channel potency and selectivity [4]. Medicinal chemistry teams optimizing K_ATP channel openers for tissue-selective applications (e.g., cardiac-specific vs. vascular-specific vs. pancreatic β-cell effects) can use this compound to establish SAR trends around the phenoxy substituent position, a key determinant of SUR subunit recognition.

Quote Request

Request a Quote for 2-(Nicotinamido)ethyl 2-(4-methoxyphenoxy)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.